molecular formula C10H13NO2 B1278652 Ethyl 2-(3-methylpyridin-4-yl)acetate CAS No. 57408-46-5

Ethyl 2-(3-methylpyridin-4-yl)acetate

Cat. No.: B1278652
CAS No.: 57408-46-5
M. Wt: 179.22 g/mol
InChI Key: PSUZFMFLEQJKEU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylpyridin-4-yl)acetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methylpyridin-4-yl)acetate can be synthesized through several methods. One common route involves the reaction of 3-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylpyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(3-methylpyridin-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it may bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-methylpyridin-2-yl)acetate
  • Ethyl 2-(3-methylpyridin-5-yl)acetate
  • Ethyl 2-(4-methylpyridin-3-yl)acetate

Uniqueness

Ethyl 2-(3-methylpyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

ethyl 2-(3-methylpyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUZFMFLEQJKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443351
Record name Ethyl (3-methylpyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57408-46-5
Record name Ethyl (3-methylpyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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